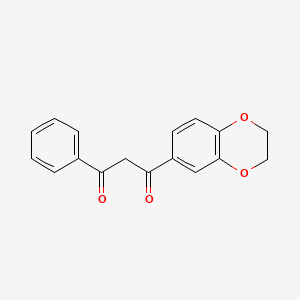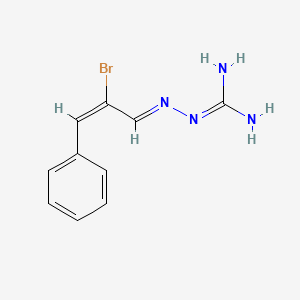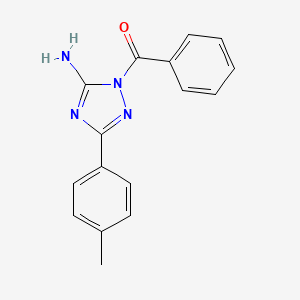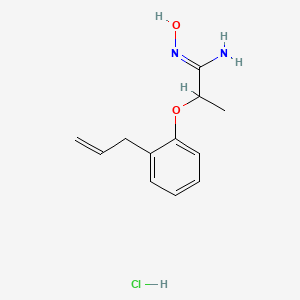
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione, also known as TAT-DP, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAT-DP is a derivative of curcumin, a natural compound found in turmeric, with enhanced bioavailability and stability.
Wirkmechanismus
The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in disease progression. 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been found to induce apoptosis, inhibit angiogenesis, and reduce migration and invasion. In Alzheimer's disease, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been shown to reduce amyloid-beta-induced neurotoxicity and improve cognitive function. Additionally, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has several advantages for lab experiments, including its high stability and bioavailability, which makes it easier to administer and study. However, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione also has some limitations, including its relatively high cost and limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione. One potential area of research is the development of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione as a therapeutic agent for cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione and its effects on various signaling pathways. Finally, the development of novel synthesis methods for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione could potentially reduce its cost and increase its availability for research.
Synthesemethoden
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione involves the reaction of curcumin with 1,3-dibromo-2-propanol in the presence of potassium carbonate and acetonitrile. The reaction mixture is then heated under reflux for several hours, followed by purification using column chromatography. The resulting product is 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione, which is a yellow powder with a melting point of 160-162°C.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been found to reduce amyloid-beta-induced neurotoxicity and improve cognitive function. Additionally, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-1,3-propanedione has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylpropane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c18-14(12-4-2-1-3-5-12)11-15(19)13-6-7-16-17(10-13)21-9-8-20-16/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEIZUXDRBBVKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-phenylpropane-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-[(4-chlorobenzoyl)amino]-2-methylbenzoate](/img/structure/B5796696.png)
![3-[(2,4-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5796709.png)

![N-[2-(methylthio)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5796718.png)






![2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5796786.png)
![2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide](/img/structure/B5796787.png)
![5-[(2-hydroxyethyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5796791.png)
![N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B5796795.png)